physicochemical properties of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid
physicochemical properties of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid
Introduction
(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a highly electron-deficient tetrafluoropyridine ring coupled with a reactive acetic acid side chain, makes it a valuable synthetic intermediate.[1] The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, such as metabolic stability, membrane permeability, and binding affinity.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.
Section 1: Core Molecular and Physicochemical Properties
| Property | Value / Description | Source |
| IUPAC Name | (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid | N/A |
| CAS Number | 65697-73-6 | [1] |
| Molecular Formula | C₇H₃F₄NO₂ | [1] |
| Molecular Weight | 209.1 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | N/A |
| Melting Point | Data not available in searched literature. | N/A |
| Boiling Point | Data not available in searched literature. | N/A |
| Solubility | Expected to be soluble in polar organic solvents. Aqueous solubility is pH-dependent. | N/A |
| pKa | Data not available in searched literature. Expected to be a stronger acid than non-fluorinated analogs. | N/A |
Section 2: The Scientific Rationale: Impact of Tetrafluorination
The defining feature of this molecule is the perfluorinated pyridine ring. This substitution pattern dramatically influences the electronic and physical properties compared to its non-fluorinated parent, pyridineacetic acid.
Expertise & Experience: From a synthetic and medicinal chemistry perspective, the four fluorine atoms serve two primary purposes:
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element, and its presence on the pyridine ring strongly withdraws electron density. This has a profound effect on the acidity of the carboxylic acid group. The inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the pKa and making (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid a significantly stronger acid than its non-fluorinated counterparts. This increased acidity can be critical for forming stable salts or engaging in specific ionic interactions with biological targets.
-
Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). This is a key parameter in drug design, as it directly impacts a compound's ability to cross cellular membranes. The fluorine substituents can enhance membrane permeability, which is crucial for bioavailability and reaching intracellular targets.[1] Furthermore, the C-F bond is exceptionally stable, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
Section 3: Authoritative Experimental Protocols
To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for determining two of the most critical physicochemical parameters for this compound: aqueous solubility and pKa.
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
Trustworthiness: The shake-flask method is a globally recognized "gold standard" for determining the thermodynamic solubility of a compound. Its reliability stems from allowing the system to reach equilibrium between the solid-state and the dissolved state.
Methodology:
-
Preparation of Buffered Solutions: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The choice of buffer is critical; it should not interact with the analyte. A phosphate buffer system is often a suitable starting point.
-
Sample Preparation: Add an excess amount of solid (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid to separate vials containing each buffered solution. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours. This extended agitation ensures that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solids.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol for Determination of pKa via Potentiometric Titration
Trustworthiness: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It directly measures the change in pH as a function of added titrant, allowing for a precise calculation of the dissociation constant.
Methodology:
-
Analyte Preparation: Accurately weigh a sample of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect on the pKa must be considered and corrected for (e.g., using a Yasuda-Shedlovsky extrapolation).
-
Titration Setup: Calibrate a high-precision pH meter with standard buffers. Place the dissolved analyte in a jacketed beaker to maintain a constant temperature.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the resulting titration curve. It is the pH at which exactly half of the acid has been neutralized (the half-equivalence point). This can be found from the first derivative of the curve, where the inflection point corresponds to the equivalence point.

